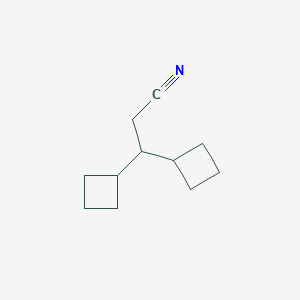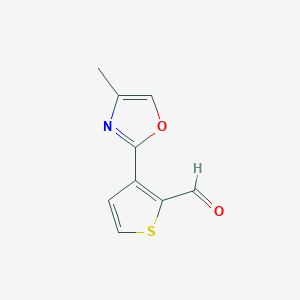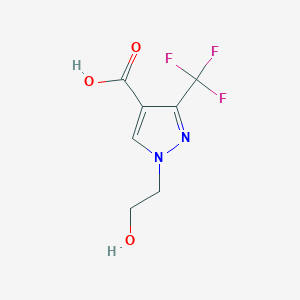
1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that features a pyrazole ring substituted with a hydroxyethyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethylene carbonate with carboxylic acids or heterocycles in the presence of catalysts such as tetraethylammonium halides . The reaction conditions often include elevated temperatures and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes that enhance efficiency and sustainability. These methods often utilize advanced reactor systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiophenols can react with the trifluoromethyl group under visible light irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce various trifluoromethylated derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a different position of the carboxylic acid group, leading to variations in reactivity and applications.
Uniqueness: The presence of both the hydroxyethyl and trifluoromethyl groups in 1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid imparts unique chemical properties, such as enhanced lipophilicity and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)5-4(6(14)15)3-12(11-5)1-2-13/h3,13H,1-2H2,(H,14,15) |
InChI Key |
XAPNAYQZFZVSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCO)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


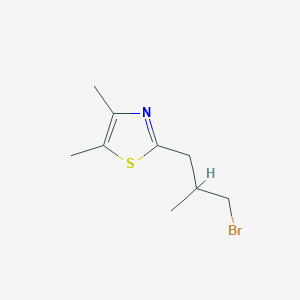


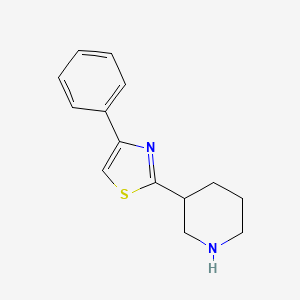
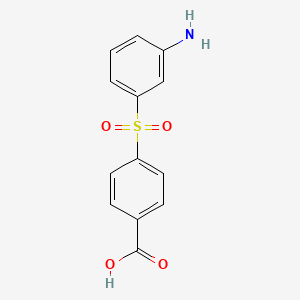
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)


![Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13208622.png)
![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)

